molecular formula C8H13ClN2 B2412415 (S)-1-(Pyridin-2-yl)propan-1-amine hydrochloride CAS No. 339312-61-7

(S)-1-(Pyridin-2-yl)propan-1-amine hydrochloride

Cat. No. B2412415
M. Wt: 172.66
InChI Key: HNBBNBYPDZDRTG-FJXQXJEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-(Pyridin-2-yl)propan-1-amine hydrochloride, also known as (S)-2-Aminopropylpyridine hydrochloride, is a chiral amine compound with a wide range of applications in the fields of medicine, biochemistry, and pharmaceuticals. It is used as a starting material in the synthesis of various drugs and other molecules, and has been studied extensively for its potential biochemical and physiological effects.

Scientific Research Applications

Spectroscopic Identification

  • Identification via Spectroscopy : This compound has been identified and analyzed using various spectroscopic methods like GC-MS, IR, NMR, and electronic absorption spectroscopy. The use of amination reactions for identification has been explored in cathinones studies, highlighting its significance in forensic science (Nycz et al., 2016).

Complexation with Metals

  • Cadmium(II) Complex Formation : The compound plays a role in the formation of cadmium iodide complexes, demonstrating its utility in creating compounds with distinct geometrical structures and properties, useful in material science and chemistry (Hakimi et al., 2013).

Generation of Diverse Chemical Libraries

  • Diverse Chemical Library Generation : This compound has been used as a starting material in alkylation and ring closure reactions, showcasing its potential in generating a structurally diverse library of compounds. This is significant for pharmaceutical and chemical research, where structural diversity is key (Roman, 2013).

DNA Cleavage Studies

  • DNA Cleavage Activities : The compound's derivatives have been synthesized and utilized in DNA cleavage studies, indicating its relevance in biochemical research, especially in understanding and manipulating genetic material (Babu et al., 2017).

Synthetic Applications

  • Synthesis of Schiff Base Complexes : Utilized in the synthesis of Schiff base complexes, the compound contributes to the formation of structures with potential applications in catalysis and materials science (Rezaeivala, 2017).

properties

IUPAC Name

(1S)-1-pyridin-2-ylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.ClH/c1-2-7(9)8-5-3-4-6-10-8;/h3-7H,2,9H2,1H3;1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNBBNBYPDZDRTG-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=N1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC=CC=N1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(Pyridin-2-yl)propan-1-amine hydrochloride

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